molecular formula C33H41N2O2+ B13424611 Didesulfo Cyanine 5 Monofunctional Hexanoic Acid Dye

Didesulfo Cyanine 5 Monofunctional Hexanoic Acid Dye

Cat. No.: B13424611
M. Wt: 497.7 g/mol
InChI Key: KFRBDDCGSXYGOV-UHFFFAOYSA-O
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Description

Didesulfo Cyanine 5 Monofunctional Hexanoic Acid Dye is a synthetic dye compound with the molecular formula C33H41N2O2 and a molecular weight of 497.691. It is primarily used in scientific research, particularly in the fields of neurology, pain, and inflammation .

Properties

IUPAC Name

6-[2-[5-(1-ethyl-3,3-dimethylindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40N2O2/c1-6-34-27-19-14-12-17-25(27)32(2,3)29(34)21-9-7-10-22-30-33(4,5)26-18-13-15-20-28(26)35(30)24-16-8-11-23-31(36)37/h7,9-10,12-15,17-22H,6,8,11,16,23-24H2,1-5H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRBDDCGSXYGOV-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCC(=O)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H41N2O2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Didesulfo Cyanine 5 Monofunctional Hexanoic Acid Dye involves several steps, including the formation of the cyanine core and the attachment of the hexanoic acid moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Didesulfo Cyanine 5 Monofunctional Hexanoic Acid Dye undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Didesulfo Cyanine 5 Monofunctional Hexanoic Acid Dye has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Didesulfo Cyanine 5 Monofunctional Hexanoic Acid Dye involves its ability to bind to specific molecular targets and pathways. The dye interacts with cellular components, allowing for the visualization and analysis of biological processes. The molecular targets and pathways involved vary depending on the specific application and experimental conditions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Didesulfo Cyanine 5 Monofunctional Hexanoic Acid Dye include:

  • Didesulfo Bisbenzyl Cyanine 5 Monofunctional Hexanoic Acid Dye
  • Cyanine 5 Monofunctional Hexanoic Acid Dye, Potassium Salt
  • Quasar 705 Carboxylic Acid

Uniqueness

This compound is unique due to its specific chemical structure, which provides distinct fluorescent properties and binding capabilities. This makes it particularly useful in applications requiring high sensitivity and specificity.

Biological Activity

Didesulfo Cyanine 5 Monofunctional Hexanoic Acid Dye is a fluorescent dye belonging to the cyanine family, known for its applications in biological imaging and labeling. This compound exhibits unique properties that make it suitable for various bioorthogonal labeling schemes, fluorescence microscopy, and other biological applications.

  • Molecular Formula : C33H41N2O2
  • Molecular Weight : 497.691 g/mol
  • CAS Number : 2375184-39-5
  • Structure : The dye contains a hexanoic acid moiety which enhances its solubility and bioconjugation capabilities.

Biological Activity

This compound is primarily utilized for:

  • Fluorescent Labeling : It is effective in labeling nucleic acids and proteins, allowing for visualization and quantification in various assays.
  • Bioorthogonal Chemistry : The dye can be conjugated to azide or alkyne-modified biomolecules, facilitating the use of click chemistry for targeted labeling in live cells and tissues .

The dye's biological activity is largely attributed to its strong near-infrared (NIR) fluorescence properties, which allow for deeper tissue penetration and reduced background fluorescence. Its absorption and emission maxima are approximately 646-649 nm and 664-670 nm, respectively . This spectral profile is particularly advantageous in biological contexts where autofluorescence can interfere with signal detection.

Case Studies and Applications

  • Cell Imaging :
    • In a study involving Chinese hamster ovary (CHO) cells, Didesulfo Cyanine 5 was successfully used to label azide-modified glycans via click chemistry. This demonstrated the dye's utility in live cell imaging, providing clear fluorescence signals that enabled detailed cellular analysis .
  • Nucleic Acid Detection :
    • The dye has been employed in comparative genomic hybridization, where it labels DNA samples for visualization on microarrays. This application highlights its role in transcriptomics and proteomics research .
  • Fluorescence Resonance Energy Transfer (FRET) :
    • Didesulfo Cyanine 5 can be utilized in FRET studies to investigate molecular interactions. By pairing it with appropriate donor dyes, researchers can monitor energy transfer events that indicate proximity between biomolecules .

Data Table: Spectral Characteristics

PropertyValue
Absorption Maximum646-649 nm
Emission Maximum664-670 nm
Quantum YieldHigh (specific values vary by application)
SolubilityWater-soluble

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